molecular formula C31H60O10S B561757 tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate CAS No. 887353-86-8

tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate

Cat. No.: B561757
CAS No.: 887353-86-8
M. Wt: 624.871
InChI Key: HVKKHGCWOGFSJL-UHFFFAOYSA-N
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Description

Tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate: is a complex organic compound with the molecular formula C31H60O10S and a molecular weight of 624.87 g/mol . This compound is characterized by its long-chain structure with multiple oxygen and sulfur atoms, making it a unique molecule in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate typically involves multi-step organic reactions. One common approach is the esterification of the corresponding carboxylic acid with tert-butanol under acidic conditions. The reaction conditions often require a strong acid catalyst, such as sulfuric acid , and heating to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reduction reactions may use sodium borohydride or lithium aluminum hydride as reducing agents.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include various oxidized , reduced , or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate: has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple oxygen and sulfur atoms allows it to engage in hydrogen bonding and other intermolecular interactions, influencing its biological activity.

Comparison with Similar Compounds

Tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate: is unique due to its long-chain structure and the presence of multiple oxygen and sulfur atoms. Similar compounds include:

  • Tert-Butyl-1-amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate

  • 34-Oxo-3,6,9,12,15,18,21-heptaoxa-33-thiapentatriacontanoic Acid 1,1-Dimethylethyl Ester

Biological Activity

Chemical Identity
tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate is a synthetic compound with the molecular formula C31H60O10SC_{31}H_{60}O_{10}S and a molecular weight of 624.87 g/mol. It is categorized as a thioester and is used primarily for research purposes in biochemical studies.

CAS Number : 887353-86-8
Molecular Weight : 624.87 g/mol
Structure : The compound features a long carbon chain with multiple ether and thioether linkages, which contribute to its unique chemical properties.

The biological activity of this compound is largely attributed to its structural components that influence metabolic pathways. The presence of keto and thioester functionalities suggests potential roles in metabolic modulation and enzyme interactions.

  • Metabolic Pathways : The compound may interact with key metabolic pathways such as ketogenesis and fatty acid metabolism. Ketone bodies produced during ketosis can serve as alternative energy sources for various tissues, particularly the brain during glucose scarcity .
  • Potential Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Study 1: Ketogenic Diets and Energy Metabolism

A study explored the effects of ketogenic diets on energy metabolism and body composition. It highlighted the role of ketone bodies in providing energy substrates during low glucose availability. While this study did not directly test this compound, it provides insights into how similar compounds may function in metabolic contexts .

Study 2: Thioesters in Biochemical Reactions

Research has shown that thioesters can act as intermediates in various biochemical reactions. The compound's thioester group may facilitate enzymatic reactions involved in fatty acid synthesis and degradation .

Research Findings

Study Findings
Ketogenic Diet ReviewKetone bodies are crucial for energy metabolism under low glucose conditions; potential implications for compounds like this compound .
Thioester ActivityThioesters play significant roles in metabolic processes; the compound may influence these pathways through its structural properties .

Toxicity and Safety

According to available data, this compound is intended for research use only. It should be handled by trained professionals due to potential hazards associated with chemical exposure .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-(11-acetylsulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O10S/c1-29(32)42-27-13-11-9-7-5-6-8-10-12-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39-25-26-40-28-30(33)41-31(2,3)4/h5-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKKHGCWOGFSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676261
Record name tert-Butyl 34-oxo-3,6,9,12,15,18,21-heptaoxa-33-thiapentatriacontan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-86-8
Record name 1,1-Dimethylethyl 34-oxo-3,6,9,12,15,18,21-heptaoxa-33-thiapentatriacontanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 34-oxo-3,6,9,12,15,18,21-heptaoxa-33-thiapentatriacontan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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